molecular formula C24H30N2O4 B6538799 2-(4-tert-butylphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide CAS No. 1070960-71-2

2-(4-tert-butylphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide

Cat. No.: B6538799
CAS No.: 1070960-71-2
M. Wt: 410.5 g/mol
InChI Key: SAIYXRFNANZUFZ-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide is a useful research compound. Its molecular formula is C24H30N2O4 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.22055744 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(4-tert-butylphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties based on various studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H28N2O5C_{22}H_{28}N_{2}O_{5} with a molecular weight of 396.48 g/mol. The structural features include a tert-butylphenoxy group and a morpholin-4-yl substituent, which are critical for its biological activity.

PropertyValue
Molecular FormulaC22H28N2O5
Molecular Weight396.48 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research has indicated that derivatives of acetamides, similar to the compound , exhibit significant antibacterial properties. For instance, studies have shown that certain N-phenylacetamide derivatives demonstrate effective inhibition against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis . While specific data for our compound is limited, its structural similarity suggests potential efficacy.

Anticancer Properties

The compound's structure may also contribute to anticancer activity. Compounds with similar morpholinyl structures have been evaluated for their ability to inhibit cancer cell proliferation. For example, derivatives containing morpholine have shown promising results in inhibiting tumor growth in vitro and in vivo models . The interaction of this compound with cellular pathways involved in cancer progression warrants further investigation.

The proposed mechanism of action involves the compound's ability to bind to specific enzymes or receptors within the cell, thereby modulating various signaling pathways. This interaction can lead to either inhibition or activation of biological processes critical for cell survival and proliferation.

Case Studies

  • Antibacterial Evaluation : A study synthesized various N-phenylacetamide derivatives and evaluated their antibacterial activity using minimum inhibitory concentration (MIC) assays. The results indicated that some derivatives exhibited MIC values significantly lower than traditional antibiotics, suggesting enhanced potency .
  • Antitumor Activity : In a study focusing on structurally related compounds, morpholine-containing acetamides were tested against several cancer cell lines. Results showed that these compounds induced apoptosis in cancer cells, highlighting their potential as therapeutic agents against tumors .

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-24(2,3)19-6-10-21(11-7-19)30-17-22(27)25-20-8-4-18(5-9-20)16-23(28)26-12-14-29-15-13-26/h4-11H,12-17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIYXRFNANZUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.